molecular formula C12H13NO3 B2913580 methyl 6-ethoxy-1H-indole-2-carboxylate CAS No. 881040-89-7

methyl 6-ethoxy-1H-indole-2-carboxylate

Cat. No.: B2913580
CAS No.: 881040-89-7
M. Wt: 219.24
InChI Key: IWNHHFCVZHYLBB-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H13NO3. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic compounds due to their diverse biological activities . This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Methyl 6-ethoxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to induce a range of biological changes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may interact with multiple pathways

Pharmacokinetics

Its molecular weight is 219.24 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound may have multiple effects at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C in a sealed and dry environment , suggesting that temperature and humidity may affect its stability. Additionally, factors such as pH and the presence of other compounds may influence its action and efficacy. More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-ethoxy-1H-indole-2-carboxylate typically involves the reaction of 6-ethoxyindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

Methyl 6-ethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-2-carboxylate
  • Methyl 6-amino-1H-indole-2-carboxylate
  • Methyl 6-bromo-1H-indole-2-carboxylate

Uniqueness

Methyl 6-ethoxy-1H-indole-2-carboxylate is unique due to the presence of the ethoxy group at the 6-position of the indole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 6-ethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-9-5-4-8-6-11(12(14)15-2)13-10(8)7-9/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNHHFCVZHYLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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